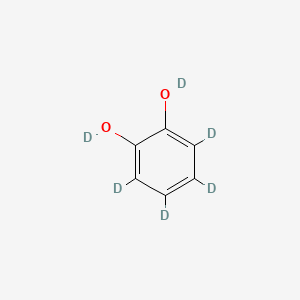
2,2-Dimethyl-3-(2-methylphenyl)propanenitrile
Übersicht
Beschreibung
2,2-Dimethyl-3-(2-methylphenyl)propanenitrile is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Synthese potenzieller therapeutischer Wirkstoffe
2,2-Dimethyl-3-(2-methylphenyl)propanenitrile kann als Vorläufer bei der Synthese neuartiger therapeutischer Wirkstoffe dienen. Seine Struktur könnte verwendet werden, um Verbindungen mit potenzieller Aktivität gegen verschiedene Krankheiten zu erzeugen, da die Reaktivität der Nitrilgruppe eine weitere Funktionalisierung ermöglicht .
Materialwissenschaften: Entwicklung fortschrittlicher Polymere
In der Materialwissenschaft könnte diese Verbindung an der Entwicklung fortschrittlicher Polymere beteiligt sein. Ihre einzigartige Struktur könnte zur Synthese neuer polymerer Materialien mit verbesserter thermischer Stabilität und mechanischen Eigenschaften beitragen .
Umweltwissenschaften: Analyt in der Schadstoffüberwachung
Die Stabilität und die besonderen spektralen Eigenschaften der Verbindung könnten sie zu einem geeigneten Analyten in der Umweltüberwachung machen, insbesondere bei der Erkennung bestimmter Schadstoffe oder chemischer Rückstände in Boden- und Wasserproben .
Pharmakologie: Studien zum Arzneimittelstoffwechsel
In der Pharmakologie könnten Forscher den Metabolismus dieser Verbindung als Modell untersuchen, um die Stoffwechselwege von Medikamenten mit ähnlicher Struktur zu verstehen und so die Vorhersage von Arzneimittel-Wechselwirkungen zu erleichtern .
Organische Synthese: Baustein für komplexe Moleküle
Diese Verbindung könnte als vielseitiger Baustein in der organischen Synthese dienen und so die Konstruktion komplexer Moleküle für verschiedene Anwendungen ermöglichen, darunter die pharmazeutische Chemie und die Materialwissenschaft .
Biochemie: Testen der Substratspezifität von Enzymen
In der Biochemie könnte sie verwendet werden, um die Substratspezifität von Enzymen zu untersuchen, insbesondere von Enzymen, die mit Nitril-haltigen Substraten interagieren, und so unser Verständnis von Enzymmechanismen zu verbessern .
Landwirtschaft: Synthese von Agrochemikalien
Schließlich könnte ihre Anwendung in der Landwirtschaft die Synthese von Agrochemikalien umfassen. Die Struktur der Verbindung könnte modifiziert werden, um Pestizide oder Herbizide mit spezifischen Wirkungsmechanismen zu erzeugen .
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-(2-methylphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKDJLGRBOIIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)








